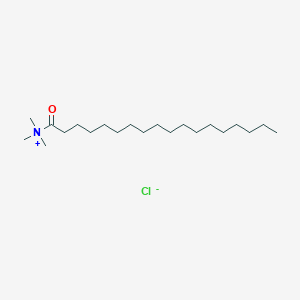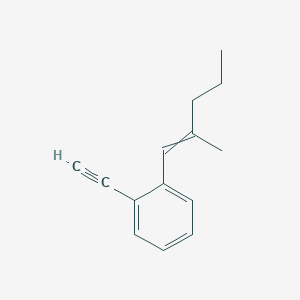
N,N,N-Trimethyloctadecanamidium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyloctadecanamidiumchlorid: ist eine quaternäre Ammoniumverbindung mit einer langen Alkylkette. Es ist bekannt für seine oberflächenaktiven Eigenschaften und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt. Die Verbindung zeichnet sich durch ihre Fähigkeit aus, Mizellen zu bilden und mit biologischen Membranen zu interagieren, was sie sowohl im chemischen als auch im biologischen Kontext nützlich macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N,N,N-Trimethyloctadecanamidiumchlorid kann durch die Quaternisierung von Octadecylamin mit Methylchlorid synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen statt. Die Reaktion kann wie folgt dargestellt werden:
C18H37NH2+CH3Cl→C18H37N(CH3)3Cl
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von N,N,N-Trimethyloctadecanamidiumchlorid großtechnische Quaternisierungsreaktionen. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Destillation eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen: N,N,N-Trimethyloctadecanamidiumchlorid unterliegt aufgrund des Vorhandenseins der quaternären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Ionenaustauschreaktionen teilnehmen und mit anionischen Spezies interagieren.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Hydroxidionen oder andere Anionen.
Ionenaustauschreaktionen: Diese Reaktionen finden typischerweise in wässrigen Lösungen statt, wobei das Chloridion gegen andere Anionen ausgetauscht wird.
Hauptprodukte, die gebildet werden: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien ab. Beispielsweise wäre in einer Substitutionsreaktion mit Hydroxidionen das Produkt das entsprechende quaternäre Ammoniumhydroxid.
Wissenschaftliche Forschungsanwendungen
Chemie: N,N,N-Trimethyloctadecanamidiumchlorid wird als Phasentransferkatalysator in der organischen Synthese verwendet. Seine Fähigkeit, den Transfer von Reaktanten zwischen verschiedenen Phasen zu erleichtern, macht es in verschiedenen chemischen Reaktionen wertvoll.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Membrandynamik und -interaktionen zu untersuchen. Seine oberflächenaktiven Eigenschaften ermöglichen es ihm, biologische Membranen zu stören, was es in Zelllyse- und Proteinextraktionsverfahren nützlich macht.
Medizin: Die Verbindung hat potenzielle Anwendungen in Arzneimittelträgersystemen aufgrund ihrer Fähigkeit, Mizellen zu bilden und hydrophobe Arzneimittel zu verkapseln. Es wird auch auf seine antimikrobiellen Eigenschaften untersucht.
Industrie: N,N,N-Trimethyloctadecanamidiumchlorid wird bei der Formulierung von Waschmitteln, Weichspülern und Antistatika verwendet. Seine oberflächenaktiven Eigenschaften machen es effektiv bei der Reduzierung der Oberflächenspannung und der Verbesserung der Benetzungseigenschaften von Flüssigkeiten.
Wirkmechanismus
Der Wirkmechanismus von N,N,N-Trimethyloctadecanamidiumchlorid beinhaltet seine Interaktion mit biologischen Membranen. Die lange Alkylkette ermöglicht es der Verbindung, in Lipiddoppelschichten einzudringen, die Membranintegrität zu stören und zur Zelllyse zu führen. Diese Eigenschaft wird sowohl in der biologischen Forschung als auch in industriellen Anwendungen ausgenutzt.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trimethyloctadecanamidium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding quaternary ammonium hydroxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N-Trimethyloctadecanamidium chloride is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used to study membrane dynamics and interactions. Its surfactant properties allow it to disrupt biological membranes, making it useful in cell lysis and protein extraction protocols.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the wetting properties of liquids.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyloctadecanamidium chloride involves its interaction with biological membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is exploited in both biological research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N,N,N-Trimethyl-1-propanaminiumchlorid
- N,N,N-Trimethyl-1-butanaminiumchlorid
- N,N,N-Trimethyl-1-pentanaminiumchlorid
Vergleich: N,N,N-Trimethyloctadecanamidiumchlorid ist aufgrund seiner langen Alkylkette einzigartig, die seine oberflächenaktiven Eigenschaften im Vergleich zu Analoga mit kürzerer Kette verstärkt. Dies macht es effektiver in Anwendungen, die starke Wechselwirkungen mit Lipidmembranen oder hydrophoben Oberflächen erfordern.
Eigenschaften
CAS-Nummer |
654672-26-1 |
|---|---|
Molekularformel |
C21H44ClNO |
Molekulargewicht |
362.0 g/mol |
IUPAC-Name |
trimethyl(octadecanoyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IHTIPZWGTIPXBN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)

![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)

![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
